molecular formula C17H18BrN3O2 B2410023 2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide CAS No. 2415622-59-0

2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

Cat. No.: B2410023
CAS No.: 2415622-59-0
M. Wt: 376.254
InChI Key: JYLWHIWZBGDLLL-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom, a methoxy group, and a pyridin-2-ylazetidin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a benzaldehyde or benzoic acid derivative, while substitution of the bromine atom can produce various substituted benzamides .

Scientific Research Applications

2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylazetidin-3-yl moiety is known to interact with certain biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is unique due to its combination of a bromine-substituted benzamide core with a pyridin-2-ylazetidin-3-yl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

2-bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-20(12-10-21(11-12)16-5-3-4-8-19-16)17(22)14-9-13(23-2)6-7-15(14)18/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLWHIWZBGDLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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